nAChR modulator-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “nAChR modulator-1” is a modulator of nicotinic acetylcholine receptors (nAChRs). Nicotinic acetylcholine receptors are a class of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. These receptors play a crucial role in neurotransmission by responding to the neurotransmitter acetylcholine. Modulators of nicotinic acetylcholine receptors, such as this compound, can either enhance or inhibit the receptor’s activity, making them valuable tools in both research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nAChR modulator-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary depending on the desired structural features of the modulator. Common synthetic methods include:

Formation of the Core Structure: This step often involves the construction of a bicyclic or tricyclic core structure through cyclization reactions.

Functional Group Modifications: Introduction of functional groups such as amines, hydroxyls, or halogens to the core structure using reagents like lithium aluminum hydride or sodium borohydride.

Final Coupling Reactions: Coupling of the core structure with various substituents to achieve the desired modulator. .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

nAChR modulator-1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Halogenation or alkylation reactions can introduce halogens or alkyl groups to the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

nAChR modulator-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure-activity relationships of nicotinic acetylcholine receptors and to develop new modulators with improved efficacy and selectivity.

Biology: Employed in research on neurotransmission and the role of nicotinic acetylcholine receptors in various physiological and pathological processes.

Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and addiction.

Industry: Utilized in the development of insecticides targeting insect nicotinic acetylcholine receptors

Mechanism of Action

nAChR modulator-1 exerts its effects by binding to allosteric sites on nicotinic acetylcholine receptors, distinct from the orthosteric site where acetylcholine binds. This binding can either enhance or inhibit the receptor’s activity, depending on the nature of the modulator. The molecular targets include various subtypes of nicotinic acetylcholine receptors, such as α7 and α4β2 subtypes. The modulation of these receptors affects ion flow through the receptor channels, influencing neuronal excitability and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

PNU-120596: A positive allosteric modulator of α7 nicotinic acetylcholine receptors.

EVP-6124: A high-affinity agonist for α7 nicotinic acetylcholine receptors.

TQS: A positive allosteric modulator of α7 nicotinic acetylcholine receptors .

Uniqueness of nAChR modulator-1

This compound is unique in its ability to selectively modulate specific subtypes of nicotinic acetylcholine receptors, providing a targeted approach to studying and potentially treating neurological disorders. Its distinct binding sites and modulation mechanisms offer advantages over other compounds in terms of selectivity and efficacy .

Properties

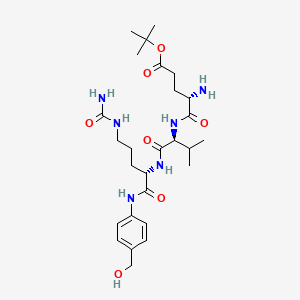

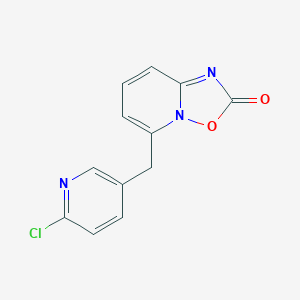

Molecular Formula |

C12H8ClN3O2 |

|---|---|

Molecular Weight |

261.66 g/mol |

IUPAC Name |

5-[(6-chloropyridin-3-yl)methyl]-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one |

InChI |

InChI=1S/C12H8ClN3O2/c13-10-5-4-8(7-14-10)6-9-2-1-3-11-15-12(17)18-16(9)11/h1-5,7H,6H2 |

InChI Key |

XLNBIFIEQYDKBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)ON2C(=C1)CC3=CN=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

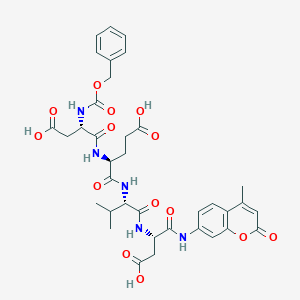

![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)

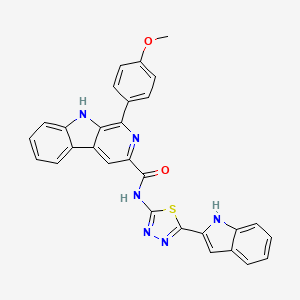

![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)

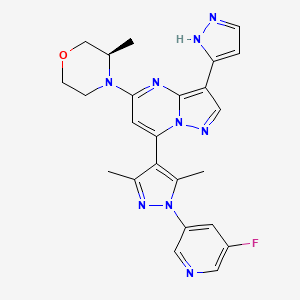

![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)